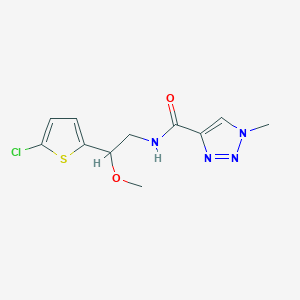

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chlorinated thiophene ring, a methoxyethyl group, and a triazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carboxylic acid, is subjected to esterification to form the corresponding ester. This ester is then reduced to yield 5-chlorothiophen-2-ylmethanol.

Introduction of the Methoxyethyl Group: The 5-chlorothiophen-2-ylmethanol is reacted with methoxyethyl bromide in the presence of a base such as potassium carbonate to form 2-(5-chlorothiophen-2-yl)-2-methoxyethanol.

Formation of the Triazole Ring: The 2-(5-chlorothiophen-2-yl)-2-methoxyethanol is then subjected to a click reaction with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a copper catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the chlorothiophene moiety, potentially leading to the formation of dihydro derivatives.

Substitution: The chlorothiophene ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyacetic acid.

Reduction: Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-methyl-1H-1,2,3-triazole-4-carboxamide.

Substitution: Formation of 2-(5-aminothiophen-2-yl)-2-methoxyethyl-1-methyl-1H-1,2,3-triazole-4-carboxamide.

Aplicaciones Científicas De Investigación

Anticancer Activity

1,2,3-triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the triazole ring can inhibit cancer cell proliferation and induce apoptosis. The following points summarize key findings regarding the anticancer potential of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide:

- Mechanism of Action : Triazole compounds often act by modulating various signaling pathways involved in cell cycle regulation and apoptosis. For instance, they can inhibit the NF-kB pathway, which is crucial for cancer cell survival and proliferation .

- Cell Line Studies : In vitro studies demonstrate that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). Compounds similar to this compound have shown IC50 values in the low micromolar range .

Antimicrobial Properties

The triazole scaffold is also recognized for its antimicrobial activities. Research has indicated that derivatives of triazoles can be effective against a range of pathogens:

- Antifungal Activity : Some triazole compounds are utilized as antifungal agents due to their ability to inhibit fungal cell membrane synthesis. This property is particularly valuable in treating infections caused by fungi such as Candida species.

- Antibacterial Activity : Studies suggest that certain triazoles demonstrate activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, this compound may have applications in other therapeutic areas:

- Anti-inflammatory Effects : Some studies indicate that triazoles can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Emerging research suggests that certain triazole derivatives may provide neuroprotection by mitigating oxidative stress and inflammation in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer efficacy of triazole derivatives, researchers synthesized a series of compounds based on the triazole scaffold. One derivative demonstrated potent activity against HCT116 cells with an IC50 value of 0.43 µM. This compound induced apoptosis and inhibited cell migration significantly compared to controls .

Case Study 2: Antimicrobial Activity

A series of 1,2,3-triazole-containing hybrids were evaluated for their antimicrobial properties. One specific hybrid showed promising results against both bacterial and fungal strains, indicating its potential as a broad-spectrum antimicrobial agent. The mechanism was attributed to disruption of microbial cell wall synthesis .

Mecanismo De Acción

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the chlorothiophene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(5-chlorothiophen-2-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability, while the chlorothiophene moiety provides a site for further functionalization.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034403-78-4 |

| Molecular Formula | C₁₁H₁₃ClN₄O₂S |

| Molecular Weight | 300.77 g/mol |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The triazole ring can form hydrogen bonds with active sites on enzymes or receptors, while the chlorothiophene moiety engages in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects such as:

- Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that it could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

Biological Activity Studies

Recent studies have evaluated the biological activities of similar triazole-containing compounds, providing insights into the potential effects of this compound.

Anticancer Activity

In a study focusing on triazole hybrids, compounds similar to this compound demonstrated significant anticancer properties. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Triazole Hybrid 1 | HCT116 | 0.43 |

| Triazole Hybrid 2 | MCF-7 | 4.76 |

| Triazole Hybrid 3 | H460 | 6.06 |

These compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Antimicrobial and Antifungal Activity

The potential antimicrobial and antifungal activities of triazole derivatives have been extensively studied. Compounds with similar structures have shown efficacy against various pathogens:

These findings suggest that this compound could be a valuable candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several case studies highlight the biological activities associated with triazole derivatives:

- Antimalarial Studies : Research has shown that triazole-containing compounds can exhibit antimalarial activity against Plasmodium falciparum. In vivo studies indicated that certain derivatives significantly reduced parasitemia in infected mice models .

- Cytotoxicity Assessment : A study assessing the cytotoxicity of various triazoles found that several derivatives had low cytotoxicity against mammalian cell lines (CC₅₀ > 100 µM), indicating a potential for therapeutic use without significant toxicity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that triazole compounds could induce apoptosis in cancer cells via ROS generation and activation of caspases .

Propiedades

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O2S/c1-16-6-7(14-15-16)11(17)13-5-8(18-2)9-3-4-10(12)19-9/h3-4,6,8H,5H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYMAWSREIWUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.